molecular formula C22H22N2O3S2 B12206471 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide

4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide

Cat. No.: B12206471
M. Wt: 426.6 g/mol
InChI Key: PAPUFHWHVFDFGV-CYVLTUHYSA-N
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Description

4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by a thiazolidinone ring, a benzylidene group, and a hydroxyphenyl ethyl side chain, which contribute to its unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and substituted aromatic compounds .

Scientific Research Applications

4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide involves its interaction with various molecular targets and pathways. The thiazolidinone ring is known to inhibit enzymes involved in inflammation and cancer cell proliferation. The benzylidene group may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyphenyl ethyl side chain, in particular, enhances its potential for therapeutic applications .

Properties

Molecular Formula

C22H22N2O3S2

Molecular Weight

426.6 g/mol

IUPAC Name

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]butanamide

InChI

InChI=1S/C22H22N2O3S2/c25-18-10-8-16(9-11-18)12-13-23-20(26)7-4-14-24-21(27)19(29-22(24)28)15-17-5-2-1-3-6-17/h1-3,5-6,8-11,15,25H,4,7,12-14H2,(H,23,26)/b19-15-

InChI Key

PAPUFHWHVFDFGV-CYVLTUHYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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